molecular formula C9H8BrN3O B2524046 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one CAS No. 259750-15-7

4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one

Cat. No.: B2524046
CAS No.: 259750-15-7
M. Wt: 254.087
InChI Key: AQJOLWZUXHSASJ-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.087. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study by Bektaş et al. (2007) focused on synthesizing novel 1,2,4-triazole derivatives, including compounds structurally related to "4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one". These compounds were evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms. This research highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Structural Characterization

  • Fun et al. (2009) conducted a study on a compound closely related to "this compound", providing detailed crystallographic analysis. This research contributes to understanding the molecular and crystal structure of triazole derivatives, which is crucial for their application in various fields, including material science and drug design (Fun, Jebas, Sujith, & Kalluraya, 2009).

Antimicrobial and Antifungal Properties

  • The synthesis and characterization of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were reported by Kaneria et al. (2016). These compounds were screened for their antimicrobial activity against various bacteria and fungi strains, highlighting the potential of such derivatives in the development of new antimicrobial and antifungal agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).

Antifungal Activity Study

  • Safonov and Panasenko (2022) focused on the synthesis and investigation of antimicrobial and antifungal activity among 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Their research demonstrated the significant antimicrobial and antifungal effects of these compounds, suggesting their application in medical and veterinary practices to treat fungal diseases (Safonov & Panasenko, 2022).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with care and to follow safety protocols. Material Safety Data Sheets (MSDS) provide information on the hazards of a compound, its safe handling procedures, and emergency measures .

Future Directions

The future directions for research on “4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one” would depend on its properties and potential applications. Given the wide range of biological activities exhibited by 1,2,4-triazoles, it could be interesting to explore its potential as a pharmaceutical or agrochemical .

Properties

IUPAC Name

4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJOLWZUXHSASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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